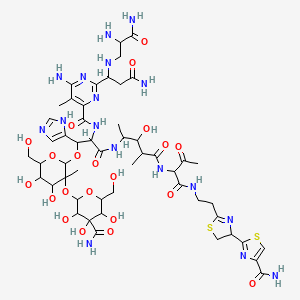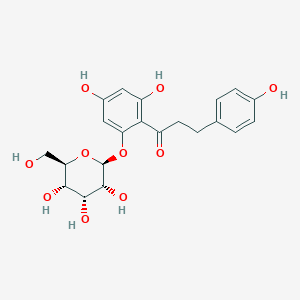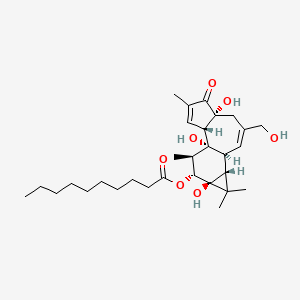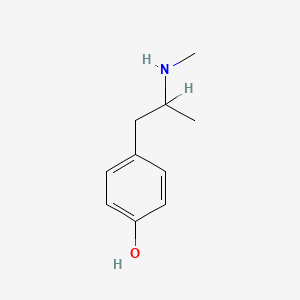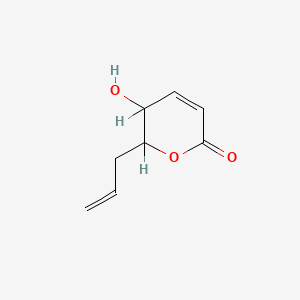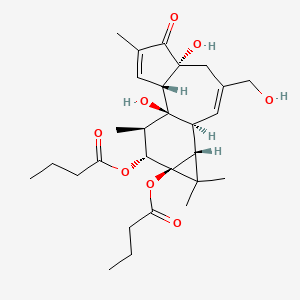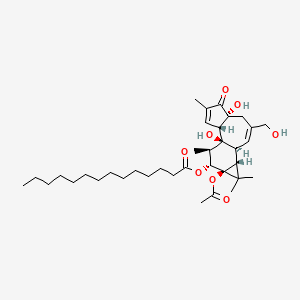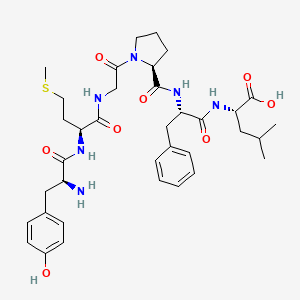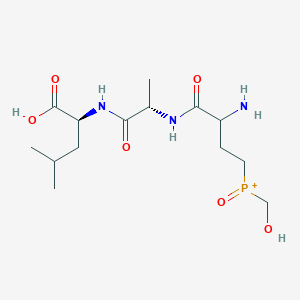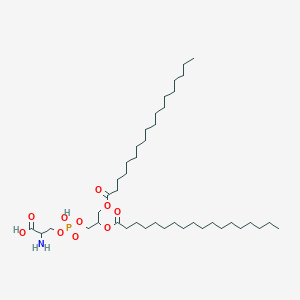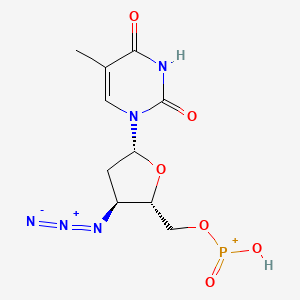![molecular formula C27H31FN6OS B1677771 4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 955977-50-1](/img/structure/B1677771.png)
4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Overview
Description
PI-3065 is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) isoform p110δ (IC50 = 15 nM). It displays greater than 100-fold selectivity for p110δ over p110ɑ, p110β, p110γ, DNA-PK, or mTOR. PI-3065 suppresses tumor growth and metastasis in mouse xenograft models by inhibiting p110δ activity in regulatory T cells.
PI3065 is a p110δ isoform of phosphoinositide-3-OH kinase (PIK) inhibitor. Inhibitors against the p110δ isoform of phosphoinositide-3-OH kinase (PIK) have shown remarkable therapeutic efficacy in some human leukaemias. As p110δ is primarily expressed in leukocytes, drugs against p110δ have not been considered for the treatment of solid tumours. p110δ inactivation in regulatory T cells unleashes CD8(+) cytotoxic T cells and induces tumour regression. p110δ inhibitors can break tumour-induced immune tolerance and should be considered for wider use in oncology
Scientific Research Applications
Anti-Tumor Immunity Enhancement
PI-3065 has been shown to enhance anti-tumor immunity. It does this by directly enhancing the activity of effector CD8+ T cells . This is a significant finding as it suggests that PI-3065 could be used to boost the immune system’s ability to fight off cancer .
Tumor Growth Inhibition
Research has shown that PI-3065 can inhibit tumor growth. This is achieved through the continuous suppression of PI3Kα/δ, which is not required for anti-tumor activity . This suggests that PI-3065 could be used in cancer treatment to slow down or stop the growth of tumors .
T-regs Suppression
PI-3065 has been found to suppress T-regs, which are a type of immune cell that can suppress the immune response . By suppressing T-regs, PI-3065 can potentially enhance the immune system’s ability to fight off diseases such as cancer .
CD8+ T-cell Activation
PI-3065 has been found to promote robust CD8+ T-cell activation . This is significant as CD8+ T cells play a crucial role in the immune system’s ability to fight off infections and diseases .
Myeloid-Derived Suppressor Cell (MDSC) Expansion Limitation
PI-3065 has been shown to limit the expansion of myeloid-derived suppressor cells (MDSCs) . MDSCs are a type of immune cell that can suppress the immune response, and their expansion can be detrimental in conditions such as cancer .
Tumor Control
Studies have shown that PI-3065 can control tumor growth by blocking the PI3K signaling enzyme . This suggests that PI-3065 could be used in cancer treatment to control the growth of tumors .
Mechanism of Action
Target of Action
PI-3065, also known as “4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine”, is a potent inhibitor of PI3K p110δ . The PI3K p110δ is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
PI-3065 acts by blocking the PI3K signaling enzyme, thereby inhibiting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) . This inhibition can potently improve the anti-tumor T-cell response .
Biochemical Pathways
The PI3K/Akt/mTOR signaling pathway is a key regulator in growth, survival, cell cycle proliferation, protein synthesis, and glucose metabolism . PI-3065, by inhibiting PI3K p110δ, impacts this pathway and leads to a reduction in the expansion of MDSCs and tumor size . It also results in a decrease in the expression of IL2 and IL33, key mediators of ILC2 cell proliferation and activation .
Result of Action
The molecular and cellular effects of PI-3065’s action include a reduction in MDSC expansion and tumor size . It also ablates IL33 expression and prevents group-2-innate lymphoid cell accumulation . Furthermore, PI-3065 treatment leads to CD8+ T cell-dependent control of primary tumor growth and reduced metastatic burden .
Action Environment
The environment in which PI-3065 acts can influence its efficacy and stability. For instance, in the context of a tumor microenvironment, the presence of specific cells responsible for the rapid production of cytokines can affect the action of PI-3065 . .
properties
IUPAC Name |
4-[6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN6OS/c28-21-3-4-22-20(5-6-29-22)24(21)26-30-23-15-19(17-33-9-7-32(8-10-33)16-18-1-2-18)36-25(23)27(31-26)34-11-13-35-14-12-34/h3-6,15,18,29H,1-2,7-14,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOHCOYQVZOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)C5=C(C=CC6=C5C=CN6)F)N7CCOCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)
